molecular formula C5H2F6O2 B156988 4,4-Bis(trifluoromethyl)oxetan-2-one CAS No. 1718-33-8

4,4-Bis(trifluoromethyl)oxetan-2-one

Cat. No. B156988
CAS RN: 1718-33-8
M. Wt: 208.06 g/mol
InChI Key: ACSBMCAYILYABW-UHFFFAOYSA-N
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Description

4,4-Bis(trifluoromethyl)oxetan-2-one is a chemical compound that features a four-membered oxetane ring with two trifluoromethyl groups attached to the same carbon atom. This structure is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 4,4-bis(trifluoromethyl)oxetan-2-one can involve multiple steps, including aromatic nucleophilic substitution and cyclization processes. For instance, the reaction of bis(collidine)bromine(I) hexafluorophosphate with alpha,beta-unsaturated acids and alcohols can lead to the formation of 2-oxetanones and oxetanes, respectively . Additionally, the treatment of related oxetanes with electrophiles like BF3·OEt2 can result in cyclodimerization, forming more complex structures .

Molecular Structure Analysis

The molecular structure of compounds similar to 4,4-bis(trifluoromethyl)oxetan-2-one can be determined using spectroscopic methods and X-ray crystallography. For example, the structure of a Wittig intermediate containing a four-membered ring was elucidated, revealing a planar heterocyclic ring system with a long P–O bond . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule and its electronic properties.

Chemical Reactions Analysis

4,4-Bis(trifluoromethyl)oxetan-2-one and its derivatives can undergo various chemical reactions. The reaction with aluminium trichloride, for example, can lead to isomerization, halogen exchange, and ring opening, producing a range of products including alcohols, aldehydes, and acid chlorides . These reactions are influenced by the presence of the trifluoromethyl groups and the oxetane ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4-bis(trifluoromethyl)oxetan-2-one derivatives are influenced by their molecular structure. The presence of trifluoromethyl groups can impart unique characteristics such as high electronegativity and lipophobicity. Nuclear magnetic resonance (NMR) studies can provide insights into the ground-state structures of cyclic phosphoranes, which are related to oxetanes, by observing through-space coupling . Additionally, the thermal behavior and polymorphism of related compounds can be studied using techniques like DSC, TGA, and PXRD .

Scientific Research Applications

Chemical Reactions and Properties

  • Isomerization and Exchange Reactions : A study by Barlow, Coles, and Haszeldine (1980) explored the chemical behavior of a similar compound, 2,2-Bis(trifluoromethyl)-3,4-difluoro-oxetan. When treated with aluminium trichloride, it undergoes cis to trans isomerisation and non-stereospecific exchange of fluorine by chlorine, among other reactions, suggesting potential applications in chemical synthesis and modification processes (Barlow, Coles, & Haszeldine, 1980).

  • NMR Studies and Structural Analysis : Gibson, Röschenthaler, and Wray (1977) conducted NMR studies on 4,4-bis(trifluoromethyl)-1,2-oxaphosphetans, revealing intricate interactions and structural details. This research is crucial for understanding the molecular geometry and electronic properties of compounds like 4,4-Bis(trifluoromethyl)oxetan-2-one (Gibson, Röschenthaler, & Wray, 1977).

  • Cyclodimerization and Chemical Transformations : Petrov and Marshall (2010) investigated the acid-catalyzed cyclodimerization of 2,2-bis(trifluoromethyl)-4-alkoxy-oxetanes. Their findings shed light on the synthetic pathways to create complex structures from simpler oxetane derivatives, which is relevant for 4,4-Bis(trifluoromethyl)oxetan-2-one (Petrov & Marshall, 2010).

  • Dehydrofluorination Studies : Another study by Barlow, Coles, and Haszeldine (1980) on 2,2-bis(trifluoromethyl)-3,4-difluoro-oxetan focuses on dehydrofluorination reactions. Understanding these reactions can be essential for developing new methods for the functionalization or decomposition of compounds like 4,4-Bis(trifluoromethyl)oxetan-2-one (Barlow, Coles, & Haszeldine, 1980).

Polymer Science and Material Chemistry

  • Polymerization Processes : Research by Miwa, Tsutsumi, and Oishi (2001) on the polymerization of bis-oxetanes provides insights into potential applications of 4,4-Bis(trifluoromethyl)oxetan-2-one in polymer science. This kind of research is fundamental for developing new polymeric materials with unique properties (Miwa, Tsutsumi, & Oishi, 2001).

  • Structural Analysis of Wittig Intermediates : Chioccola and Daly (1968) investigated the crystal structure of a Wittig intermediate containing a four-membered ring, which is closely related to 4,4-Bis(trifluoromethyl)oxetan-2-one. Such studies are crucial for understanding the structural aspects and reactivity of oxetane derivatives (Chioccola & Daly, 1968).

properties

IUPAC Name

4,4-bis(trifluoromethyl)oxetan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F6O2/c6-4(7,8)3(5(9,10)11)1-2(12)13-3/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSBMCAYILYABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC1(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169165
Record name 2-Oxetanone, 4,4-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Bis(trifluoromethyl)oxetan-2-one

CAS RN

1718-33-8
Record name 2-Oxetanone, 4,4-bis(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Bis(trifluoromethyl)-2-oxetanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxetanone, 4,4-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-BIS(TRIFLUOROMETHYL)-2-OXETANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64CT3S6EF9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Pommier, P Kocienski, JM Pons - Journal of the Chemical Society …, 1998 - pubs.rsc.org
The high synthetic value of such compounds was soon acknowledged, as these compounds are involved in a number of important reactions, the [2 2] cycloaddition with imines, leading …
Number of citations: 37 pubs.rsc.org

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